molecular formula C22H44O6 B1621546 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 60742-60-1

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B1621546
CAS No.: 60742-60-1
M. Wt: 404.6 g/mol
InChI Key: YYGGFNZADNMHNJ-UHFFFAOYSA-N
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Description

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as decyl-18-crown-6, is a crown ether with the molecular formula C22H44O6. Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide. This reaction forms the 18-crown-6 structure, which can then be alkylated with decyl bromide to introduce the decyl group .

Industrial Production Methods

Industrial production of crown ethers like this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions forms a stable potassium-crown ether complex .

Scientific Research Applications

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst to facilitate reactions between ionic and non-ionic species.

    Biology: Employed in the study of ion transport across biological membranes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form complexes with various ions.

    Industry: Utilized in the extraction and separation of metal ions from mixtures

Mechanism of Action

The mechanism of action of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the metal ion, facilitating various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    18-Crown-6: The parent compound without the decyl group.

    Dicyclohexano-18-crown-6: A derivative with cyclohexane rings.

    Benzo-18-crown-6: A derivative with benzene rings

Uniqueness

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the decyl group, which enhances its solubility in nonpolar solvents and modifies its complexation properties compared to other crown ethers .

Properties

IUPAC Name

2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-22-21-27-18-17-25-14-13-23-11-12-24-15-16-26-19-20-28-22/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGGFNZADNMHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1COCCOCCOCCOCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378773
Record name 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60742-60-1
Record name 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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